molecular formula C20H18O4 B11981396 3-benzyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one CAS No. 314742-79-5

3-benzyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B11981396
CAS No.: 314742-79-5
M. Wt: 322.4 g/mol
InChI Key: OZBXBTCNDOZWEY-UHFFFAOYSA-N
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Description

3-benzyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound with the molecular formula C20H18O4 and a molecular weight of 322.35 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-7-hydroxy-2H-chromen-2-one with benzyl bromide in the presence of a base, followed by the reaction with 2-oxopropyl bromide . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinones, reduction may produce dihydro derivatives, and substitution reactions can lead to a wide range of substituted chromen-2-one derivatives .

Scientific Research Applications

3-benzyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound is used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

314742-79-5

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

3-benzyl-4-methyl-7-(2-oxopropoxy)chromen-2-one

InChI

InChI=1S/C20H18O4/c1-13(21)12-23-16-8-9-17-14(2)18(20(22)24-19(17)11-16)10-15-6-4-3-5-7-15/h3-9,11H,10,12H2,1-2H3

InChI Key

OZBXBTCNDOZWEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)CC3=CC=CC=C3

Origin of Product

United States

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